molecular formula C19H22N2O6S B3541922 3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid

3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid

Cat. No.: B3541922
M. Wt: 406.5 g/mol
InChI Key: MENWCWMYHODXDI-UHFFFAOYSA-N
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Description

3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid is an organic compound with the molecular formula C18H20N2O6S It is a derivative of benzoic acid, characterized by the presence of a diethylsulfamoyl group and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Preparation of 3-(Diethylsulfamoyl)-4-methoxybenzoic acid: This intermediate can be synthesized by reacting 3-amino-4-methoxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The intermediate is then coupled with 3-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-[[3-(Diethylsulfamoyl)-4-hydroxybenzoyl]amino]benzoic acid.

    Reduction: Formation of 3-[[3-(Diethylsulfamoyl)-4-aminobenzoyl]amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylsulfamoyl)-4-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    3-(Diethylsulfamoyl)-4-hydroxybenzoic acid: An oxidized derivative.

    3-(Diethylsulfamoyl)-4-aminobenzoyl]amino]benzoic acid: A reduced derivative.

Uniqueness

3-[[3-(Diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid is unique due to the presence of both diethylsulfamoyl and methoxybenzoyl groups, which confer specific chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

3-[[3-(diethylsulfamoyl)-4-methoxybenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-21(5-2)28(25,26)17-12-13(9-10-16(17)27-3)18(22)20-15-8-6-7-14(11-15)19(23)24/h6-12H,4-5H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENWCWMYHODXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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